Rivaroxaban, (R)-

Chiral Chromatography Method Validation Quality by Design (QbD)

(R)-Rivaroxaban (EP Impurity A) is the essential, pharmacopeia-specified chiral reference standard for developing and validating enantiomeric purity methods for Rivaroxaban API and finished dosage forms. Substitution with non-certified alternatives risks method validation failure and regulatory dossier rejection. Supplied with a comprehensive CoA detailing HPLC purity, MS, and NMR data, it ensures traceability to EP/USP monographs for robust quality control and successful ANDA submissions.

Molecular Formula C19H18ClN3O5S
Molecular Weight 435.9 g/mol
CAS No. 865479-71-6
Cat. No. B1631645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRivaroxaban, (R)-
CAS865479-71-6
Molecular FormulaC19H18ClN3O5S
Molecular Weight435.9 g/mol
Structural Identifiers
SMILESC1COCC(=O)N1C2=CC=C(C=C2)N3CC(OC3=O)CNC(=O)C4=CC=C(S4)Cl
InChIInChI=1S/C19H18ClN3O5S/c20-16-6-5-15(29-16)18(25)21-9-14-10-23(19(26)28-14)13-3-1-12(2-4-13)22-7-8-27-11-17(22)24/h1-6,14H,7-11H2,(H,21,25)/t14-/m1/s1
InChIKeyKGFYHTZWPPHNLQ-CQSZACIVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 20 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-Rivaroxaban (865479-71-6): The Critical Chiral Impurity Reference Standard for Anticoagulant Quality Control


(R)-Rivaroxaban, also known as Rivaroxaban EP Impurity A, is the (R)-enantiomer of the oral anticoagulant Rivaroxaban (BAY 59-7939). It is a chiral compound with the molecular formula C19H18ClN3O5S and a molecular weight of 435.88 g/mol . While its (S)-enantiomer is the active pharmaceutical ingredient (API) that functions as a potent, direct Factor Xa inhibitor, the (R)-enantiomer is the key chiral impurity that must be rigorously controlled in pharmaceutical formulations [1]. Its primary application is as a high-purity reference standard for analytical method development, validation, and quality control (QC) release of Rivaroxaban drug substances and products [2]. This compound is supplied with comprehensive characterization data, including MS, NMR, and HPLC, and is available from numerous suppliers for research and regulatory compliance purposes [3].

Why Generic Substitution of (R)-Rivaroxaban Reference Standards Is a Regulatory and Scientific Non-Starter


Substituting (R)-Rivaroxaban with an alternative chiral compound or a non-certified standard is not feasible due to the strict requirements of pharmacopoeial and regulatory compliance. Rivaroxaban drug products are specified to contain only the pharmacologically active (S)-enantiomer, making the (R)-enantiomer a critical impurity that must be monitored and controlled [1]. Generic or substitute reference materials often lack the critical, vendor-issued Certificate of Analysis (CoA) detailing purity, traceability to pharmacopoeial standards (e.g., USP or EP), and validated analytical methods required for regulatory submissions like an ANDA or DMF . Using a non-certified standard can lead to inaccurate quantification, failed method validation, and ultimately, rejection of regulatory dossiers. The precise identification and quantification of this specific chiral impurity is a fundamental component of demonstrating that a generic Rivaroxaban product is pharmaceutically equivalent to the innovator drug. Only a well-characterized, high-purity (R)-Rivaroxaban reference standard can reliably serve this purpose.

Quantitative Differentiation of (R)-Rivaroxaban (865479-71-6): Comparative Data for Analytical Method Development and Impurity Profiling


Chiral Resolution (Rs) on Chiralpak AD-RH: Validated Method for (R)-Isomer Quantitation

A robust and validated reversed-phase HPLC method using a Chiralpak AD-RH column was developed to separate and quantify S-Rivaroxaban (S-RIV) and its enantiomeric impurity, R-Rivaroxaban (R-RIV). The method demonstrated baseline separation with a resolution suitable for quality control [1]. This provides a direct, quantitative basis for selecting this specific chiral stationary phase and method conditions for impurity monitoring, as opposed to less selective techniques.

Chiral Chromatography Method Validation Quality by Design (QbD)

Comparative Chiral Separation on Chiralcel OD-H: Lower LOD/LOQ Achieved

An alternative chiral HPLC method using a Chiralcel OD-H column provided superior sensitivity for the detection and quantification of the (R)-enantiomer. This method offers a different selectivity profile, which is a valuable comparator for method optimization or orthogonal verification [1].

Chiral Separation Enantiomeric Purity Pharmaceutical Analysis

Pharmacological Inactivity vs. Potent (S)-Enantiomer: A Key Quality Attribute

The (R)-enantiomer of Rivaroxaban is pharmacologically inactive as a Factor Xa inhibitor, a stark contrast to the potent (S)-enantiomer. This differential activity is the primary reason for its strict control as a chiral impurity in the drug product . The quantitative activity of the (S)-enantiomer provides a benchmark for why even small amounts of the (R)-impurity are unacceptable.

Pharmacology Enantioselectivity Factor Xa Inhibition

Validation of Enantiomeric Detection in Biological Matrices: UPLC-MS/MS Method

A highly sensitive and specific Chiral-RP-UPLC-MS/MS method was validated for the enantiomeric detection of rivaroxaban and its (R)-enantiomer in vitro, particularly in complex matrices like blood samples. This method offers a modern, advanced alternative to traditional HPLC methods for bioanalytical applications .

Bioanalysis Enantiomer Detection UPLC-MS/MS

Procurement-Driven Application Scenarios for (R)-Rivaroxaban (865479-71-6)


Analytical Method Development and Validation (AMV) for Generic Drug Submissions

(R)-Rivaroxaban is the indispensable reference standard for developing and validating chiral HPLC methods to separate and quantify the (R)-enantiomer from the active (S)-enantiomer in Rivaroxaban API and finished dosage forms. The validated methods, such as the one using a Chiralpak AD-RH column [1], are required for ANDA submissions to demonstrate that the generic product meets the same rigorous enantiomeric purity specifications as the innovator drug, Xarelto. Procuring a well-characterized batch with a detailed CoA is the first step in establishing a robust quality control framework.

Routine Quality Control (QC) Release Testing for Commercial Production

As a pharmacopoeial impurity standard (EP Impurity A), (R)-Rivaroxaban is used in every batch release test of Rivaroxaban drug substance and drug product to ensure the level of this chiral impurity is below the specified acceptance limit [1]. The availability of methods with varying sensitivities, from routine HPLC-UV with an LOQ of 1.0 µg/mL [2] to high-sensitivity UPLC-MS/MS , allows QC laboratories to select the appropriate analytical procedure based on their required detection limits and available instrumentation.

Enantiomeric Purity Assessment in Stability Studies and Forced Degradation

Stability studies are required to demonstrate that a drug product maintains its quality throughout its shelf life. (R)-Rivaroxaban is a critical standard for monitoring any potential racemization or degradation that could lead to an increase in the inactive (R)-enantiomer over time. Validated stability-indicating methods that can separate all process-related impurities, including the enantiomer, are essential for these studies [1]. Using the certified (R)-standard ensures accurate identification and quantification of any impurity formed under stress conditions.

In Vitro Bioanalytical and Metabolic Investigations

For research into potential chiral inversion, pharmacokinetics, or drug-drug interactions, the highly sensitive UPLC-MS/MS method provides a robust solution for detecting trace levels of (R)-rivaroxaban in complex biological matrices like plasma or blood [1]. This application is crucial for understanding the compound's in vivo behavior and potential biological impact, supporting a comprehensive safety and pharmacological profile beyond simple pharmaceutical quality.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Rivaroxaban, (R)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.